
9-Boc-6-chloro-9H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Boc-6-chloro-9H-purine is a chemical compound that belongs to the purine family It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the 9-position and a chlorine atom at the 6-position of the purine ring
Mécanisme D'action
Target of Action
9-Boc-6-chloro-9H-purine is a derivative of 6-Chloropurine, which is known to have antitumor activities . The primary targets of 6-Chloropurine are pivotal enzymes involved in tumor growth and proliferation . .
Mode of Action
The mode of action of 6-Chloropurine involves its metabolism to S-(6-punnyl)glutathione and further metabolism of S-(6-punnyl)glutathione to 6-mercaptopunne . This metabolic pathway may be involved in the mechanism of the 6-Chloropurine-induced antitumor activity
Biochemical Pathways
6-Chloropurine and its derivatives are known to affect various biochemical pathways involved in tumor growth and proliferation . .
Result of Action
Given its structural similarity to 6-chloropurine, it may also exhibit antitumor activities .
Analyse Biochimique
Biochemical Properties
It is known that 6-Chloropurine, a related compound, is a building block in chemical synthesis and is used in the preparation of 9-alkylpurines and 6-mercaptopurine It is plausible that 9-Boc-6-chloro-9H-purine may have similar properties and roles in biochemical reactions
Cellular Effects
It is known that 6-Chloropurine has antitumor activities It is possible that this compound may have similar effects on various types of cells and cellular processes
Molecular Mechanism
It is known that 6-Chloropurine exerts its effects at the molecular level through its metabolism to S-(6-punnyl)glutathione and further metabolism of S-(6-punnyl)glutathione to 6-mercaptopunne . This may be involved in the mechanism of the 6-Chloropurine-induced antitumor activity . It is plausible that this compound may have a similar mechanism of action, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
It is known that 6-Chloropurine is involved in the metabolism to S-(6-punnyl)glutathione and further metabolism of S-(6-punnyl)glutathione to 6-mercaptopunne .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Boc-6-chloro-9H-purine typically involves the protection of the purine nitrogen at the 9-position with a Boc group, followed by chlorination at the 6-position. One common method involves the reaction of 6-chloropurine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
9-Boc-6-chloro-9H-purine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary or secondary amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is commonly used for Boc deprotection.
Major Products
Nucleophilic Substitution: The major products are 6-substituted purine derivatives, depending on the nucleophile used.
Deprotection: The major product is 6-chloro-9H-purine.
Applications De Recherche Scientifique
9-Boc-6-chloro-9H-purine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various biologically active purine derivatives, which are investigated for their potential therapeutic properties.
Chemical Biology: It is used in the study of purine metabolism and the development of purine-based probes for biological assays.
Organic Synthesis: It acts as an intermediate in the synthesis of complex purine analogs used in drug discovery and development.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloropurine: Lacks the Boc protecting group and is more reactive towards nucleophilic substitution.
9-Boc-6-fluoro-9H-purine: Similar structure but with a fluorine atom instead of chlorine, which can influence its reactivity and biological activity.
9-Boc-6-bromo-9H-purine: Contains a bromine atom, which is a better leaving group than chlorine, making it more reactive in substitution reactions.
Uniqueness
9-Boc-6-chloro-9H-purine is unique due to the presence of both the Boc protecting group and the chlorine atom. The Boc group provides stability and protection during synthetic transformations, while the chlorine atom allows for selective nucleophilic substitution, enabling the synthesis of a wide range of purine derivatives.
Propriétés
IUPAC Name |
tert-butyl 6-chloropurine-9-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O2/c1-10(2,3)17-9(16)15-5-14-6-7(11)12-4-13-8(6)15/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJWAZOEDABXLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=NC2=C1N=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851165-38-3 |
Source


|
| Record name | tert-butyl 6-chloro-9H-purine-9-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1-methyl-1H-1,2,3-triazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2869622.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-phenethylpiperazin-1-yl)methanone](/img/structure/B2869627.png)
![ethyl 5-(2,4-dichlorobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2869628.png)
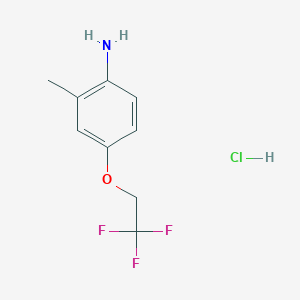
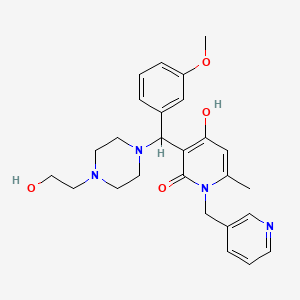
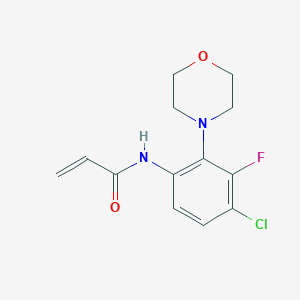

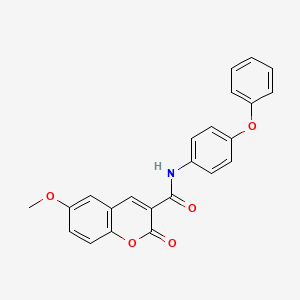
![1-(4-chlorophenyl)-4-[5-(4-fluorophenyl)furan-2-carbothioyl]piperazine](/img/structure/B2869639.png)
![7-Fluoro-3-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2869640.png)
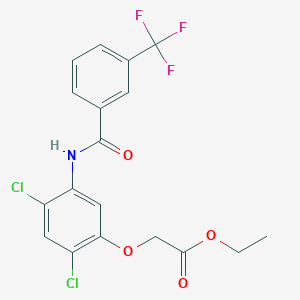
![7-(2,3-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2869643.png)
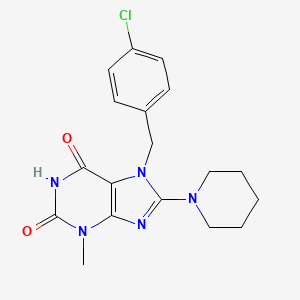
![4-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B2869645.png)
